[18F]FTT SUVmax Is Uncorrelated with [18F]FDG SUVmax in Ovarian Cancer, Confirming Independent Molecular Targeting
In a head-to-head clinical study of 14 epithelial ovarian cancer patients with 55 matched lesions, no correlation was found between per-lesion [18F]FTT SUVmax and [18F]FDG SUVmax, confirming that the two tracers provide orthogonal molecular information . [18F]FTT uptake varied widely across lesions (from background levels of approximately 2 to a maximum of 12), with mean SUVmax showing no significant association with tumor location, histological grade, or BRCA1/2 mutation status . This demonstrates that [18F]FTT interrogates PARP-1 biology inaccessible to the standard-of-care metabolic tracer.
| Evidence Dimension | Per-lesion tracer uptake correlation (SUVmax) |
|---|---|
| Target Compound Data | [18F]FTT SUVmax range: 2 (background) to 12 (n = 20 ovarian cancer patients); no correlation with [18F]FDG SUVmax per lesion |
| Comparator Or Baseline | [18F]FDG SUVmax range: 1.97–14.54 (n = 8 patients); no linear correlation with [18F]FTT |
| Quantified Difference | No significant correlation (r not reported as significant); distinct molecular targets confirmed |
| Conditions | 14 subjects, 55 lesions; both PET scans acquired within 30 days; prior to new oncologic treatment |
Why This Matters
Procurement of [18F]FTT rather than relying on [18F]FDG is essential for any study requiring PARP-1-specific pharmacodynamic or patient-stratification endpoints, as FDG provides no PARP-1 information.
